molecular formula C15H15N3O4 B1677137 Milrinone lactate CAS No. 100286-97-3

Milrinone lactate

Numéro de catalogue: B1677137
Numéro CAS: 100286-97-3
Poids moléculaire: 301.30 g/mol
Clé InChI: VWUPWEAFIOQCGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le lactate de milrinone est un agent inotrope positif avec des effets vasodilatateurs, principalement utilisé dans la prise en charge à court terme de l’insuffisance cardiaque aiguë décompensée. C’est un inhibiteur sélectif de la phosphodiestérase III, qui augmente les niveaux intracellulaires d’adénosine monophosphate cyclique (AMPc), ce qui conduit à une amélioration de la fonction cardiaque et à une vasodilatation périphérique .

Analyse Des Réactions Chimiques

Types de réactions

Le lactate de milrinone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la milrinone, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le lactate de milrinone a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Treatment of Heart Failure

Milrinone lactate is predominantly used in the management of heart failure, particularly in patients with severe forms such as dilated cardiomyopathy. It has been shown to improve cardiac output and contractility without significantly increasing heart rate.

Clinical Findings

  • A study demonstrated that this compound administration resulted in significant improvements in cardiac performance parameters, including cardiac output (CO) and cardiac index (CI), along with reductions in left ventricular end-diastolic pressure (LVEDP) and pulmonary capillary wedge pressure (PCWP) in patients with advanced heart failure (New York Heart Association classes III and IV) .
  • The drug promotes vasodilation, leading to decreased systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR), which further aids in alleviating the symptoms of heart failure .

Pediatric Applications

In pediatric populations, this compound has been utilized for managing conditions like septic shock and hypoplastic left heart syndrome.

Case Studies

  • A prospective study involving pediatric patients with nonhyperdynamic septic shock indicated that intravenous milrinone significantly increased the cardiac index by 20% while decreasing systemic vascular resistance index by 20% over a two-hour period .
  • In neonates with hypoplastic left heart syndrome, pre-operative infusion of milrinone was associated with a significant reduction in serum lactate levels after four hours of administration, indicating improved systemic perfusion . This study highlighted the drug's role in managing metabolic acidosis and pulmonary over-circulation prior to surgical interventions.

Post-Operative Metabolic Support

This compound is also beneficial post-cardiac surgery, particularly after cardiopulmonary bypass procedures.

Research Insights

  • A study assessed the effects of milrinone on metabolism following extracorporeal circulation. Results showed significantly lower serum lactate levels and higher base excess in patients treated with milrinone compared to those who received adrenaline . This suggests that milrinone supports aerobic tissue metabolism post-surgery, potentially reducing complications associated with high lactate levels.

Pharmacological Mechanisms

Milrinone acts by inhibiting phosphodiesterase type III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism results in enhanced calcium influx into cardiac cells, improving contractility while also causing vasodilation through smooth muscle relaxation.

Summary of Clinical Applications

Application AreaPatient PopulationKey Findings
Heart FailureAdults with severe heart failureImproved CO, CI; reduced LVEDP and PCWP; decreased SVR/PVR
Pediatric Shock ManagementPediatric patients with septic shockIncreased cardiac index; decreased systemic vascular resistance
Pre-operative NeonatesNeonates with hypoplastic left heart syndromeReduced serum lactate levels; improved systemic perfusion
Post-operative RecoveryPatients post-cardiopulmonary bypassLower serum lactate; better metabolic outcomes

Comparaison Avec Des Composés Similaires

Le lactate de milrinone est souvent comparé à d’autres inhibiteurs de la phosphodiestérase, tels que :

Le lactate de milrinone est unique dans sa combinaison d’effets inotropes et vasodilatateurs, ce qui le rend particulièrement utile dans la prise en charge de l’insuffisance cardiaque aiguë décompensée .

Activité Biologique

Milrinone lactate is a phosphodiesterase inhibitor that exhibits significant inotropic and vasodilatory effects, primarily used in the management of heart failure and septic shock. This article delves into its biological activity, including pharmacokinetics, hemodynamic effects, and clinical applications, supported by data tables and case studies.

Milrinone acts as a selective inhibitor of phosphodiesterase type III (PDE III), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac and vascular tissues. This results in enhanced myocardial contractility and vasodilation, which are critical for improving cardiac output in patients with heart failure or compromised hemodynamics.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Volume of Distribution: Approximately 0.38 to 0.45 L/kg.
  • Half-Life: Ranges from 2.3 to 2.4 hours.
  • Clearance: About 0.13 to 0.14 L/kg/hr.
  • Protein Binding: Approximately 70% bound to plasma proteins.

These parameters indicate that milrinone is rapidly distributed and eliminated, necessitating careful dosing adjustments based on renal function .

1. Heart Failure Management

Milrinone is frequently utilized in patients with severe heart failure, particularly those classified under New York Heart Association (NYHA) classes III and IV. Clinical studies have demonstrated significant improvements in various hemodynamic parameters:

ParameterBefore MilrinoneAfter Milrinonep-value
Cardiac Output (CO)ReducedIncreased<0.001
Cardiac Index (CI)ReducedIncreased<0.001
Systemic Vascular Resistance (SVR)IncreasedDecreased<0.001

In a study involving patients with dilated cardiomyopathy, administration of milrinone led to marked improvements in left ventricular performance without significant increases in heart rate .

2. Pediatric Patients with Septic Shock

Milrinone has been evaluated for its effectiveness in pediatric patients experiencing septic shock. A study showed that intravenous milrinone improved cardiovascular function when combined with catecholamines:

  • Study Design: Prospective, double-blinded, randomized, placebo-controlled.
  • Results: All patients achieved at least a 20% increase in cardiac index while maintaining safety profiles .

3. Preoperative Use in Congenital Heart Disease

In neonates with hypoplastic left heart syndrome, milrinone administration prior to surgical intervention has been associated with significant reductions in serum lactate levels:

Time PointLactate Level (mmol/L)
BaselineElevated
After 4 hoursSignificant decrease
After 12 hoursFurther decrease

This effect indicates improved systemic perfusion without adversely affecting mean arterial blood pressure .

Case Study 1: Pediatric Septic Shock

A randomized trial involving pediatric patients demonstrated that milrinone significantly improved hemodynamic parameters without adverse effects. Patients receiving a loading dose followed by continuous infusion showed marked increases in cardiac index and decreases in systemic vascular resistance .

Case Study 2: Neonatal Congenital Heart Disease

In a cohort of neonates undergoing surgery for hypoplastic left heart syndrome, those who received preoperative milrinone exhibited lower lactate levels postoperatively compared to controls, suggesting enhanced metabolic outcomes .

Propriétés

IUPAC Name

2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUPWEAFIOQCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100286-97-3
Record name Milrinone lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100286-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milrinone lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILRINONE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milrinone lactate
Reactant of Route 2
Reactant of Route 2
Milrinone lactate
Reactant of Route 3
Milrinone lactate
Reactant of Route 4
Reactant of Route 4
Milrinone lactate
Reactant of Route 5
Reactant of Route 5
Milrinone lactate
Reactant of Route 6
Milrinone lactate
Customer
Q & A

A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]

A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (this compound), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []

A: Studies have demonstrated that this compound at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.

A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []

A: Research indicates that this compound can be an effective treatment for refractory heart failure. [] A study comparing this compound to Dopamine in patients with this condition found that this compound led to improvements in resting heart rate and left ventricular ejection fraction. []

A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between this compound and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering this compound, particularly in vulnerable patient populations.

A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []

A: High-performance liquid chromatography (HPLC) is frequently used to quantify this compound in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.